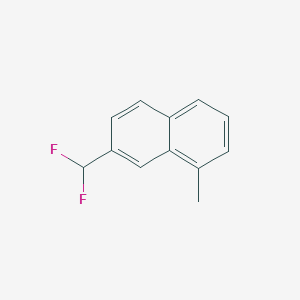

2-(Difluoromethyl)-8-methylnaphthalene

Description

BenchChem offers high-quality 2-(Difluoromethyl)-8-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-8-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2 |

|---|---|

Molecular Weight |

192.20 g/mol |

IUPAC Name |

7-(difluoromethyl)-1-methylnaphthalene |

InChI |

InChI=1S/C12H10F2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,12H,1H3 |

InChI Key |

WJVFXKLWZJHLAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C(F)F |

Origin of Product |

United States |

Significance of Fluorinated Naphthalene Derivatives in Advanced Chemical Research

Fluorinated naphthalene (B1677914) derivatives are a class of compounds that have garnered considerable attention in advanced chemical research due to the unique properties conferred by the fluorine atoms. The introduction of fluorine into the naphthalene scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The difluoromethyl group (-CHF2), in particular, is considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding, yet it possesses a distinct electronic and steric profile. This has made difluoromethylated compounds, including naphthalene derivatives, valuable tools in medicinal chemistry for the development of new therapeutic agents.

Beyond pharmaceuticals, the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine substituents are exploited in materials science. Fluorinated naphthalenes are investigated for applications in organic electronics, such as in the development of n-type semiconductors for organic thin-film transistors (OTFTs) and as components of emissive layers in organic light-emitting diodes (OLEDs). The strategic placement of fluorine atoms on the naphthalene core allows for the fine-tuning of the material's optical and electronic properties.

Overview of the Naphthalene Scaffold As a Core Structure for Molecular Engineering

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in molecular engineering. nih.gov Its rigid, planar structure and extended π-electron system provide a versatile platform for the construction of complex molecules with tailored functionalities. In medicinal chemistry, the naphthalene core is present in numerous approved drugs and is a common starting point for the design of new bioactive molecules targeting a wide range of diseases. nih.gov

The ability to functionalize the naphthalene ring at various positions allows for the precise control of a molecule's three-dimensional shape and electronic distribution. This is crucial for optimizing interactions with biological macromolecules like proteins and nucleic acids. Furthermore, the naphthalene unit's inherent fluorescence has led to its widespread use in the development of chemical sensors and imaging agents. nih.gov However, the potential for metabolic activation of the naphthalene core to reactive intermediates is a factor that requires careful consideration in drug design. acs.org

Rationale for Dedicated Academic Inquiry into 2 Difluoromethyl 8 Methylnaphthalene

The specific substitution pattern of 2-(Difluoromethyl)-8-methylnaphthalene presents a unique case for academic investigation due to the steric and electronic interactions between the substituents in the peri positions (positions 1 and 8, or in this case, the analogous 2 and 8 positions which are on adjacent rings but in a sterically crowded arrangement). The placement of a methyl group at the 8-position and a difluoromethyl group at the 2-position creates a sterically hindered environment around the bay region of the naphthalene (B1677914) core.

This steric clash can lead to out-of-plane distortions of the substituents and the naphthalene ring itself, resulting in atropisomerism—a form of stereoisomerism arising from restricted rotation around a single bond. The study of such isomers is of fundamental importance in understanding molecular recognition and catalysis.

Interactive Data Tables

Below are data tables providing information on the properties of the naphthalene scaffold, related naphthalene derivatives, and a comparison of the methyl and difluoromethyl functional groups.

Table 1: General Properties of the Naphthalene Scaffold

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ | nist.gov |

| Molar Mass | 128.17 g/mol | nist.gov |

| Appearance | White crystalline solid | researchgate.net |

| Melting Point | 80.26 °C | nist.gov |

| Boiling Point | 218 °C | nist.gov |

| Solubility in Water | 31.7 mg/L at 25 °C | researchgate.net |

Table 2: Physicochemical Properties of Related Naphthalene Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | -22 | 240-243 |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 34-36 | 241-242 |

| 1-(Difluoromethyl)naphthalene | C₁₁H₈F₂ | 178.18 | N/A | N/A |

Data for 1-Methylnaphthalene and 2-Methylnaphthalene from various chemical suppliers. Data for 1-(Difluoromethyl)naphthalene from PubChem. nih.govwikipedia.org N/A: Not available.

Table 3: Comparison of Methyl and Difluoromethyl Substituents

| Property | Methyl Group (-CH₃) | Difluoromethyl Group (-CHF₂) |

| Electronic Effect | Electron-donating (inductive and hyperconjugation) | Electron-withdrawing (inductive) |

| Hansch Lipophilicity Parameter (π) | +0.5 | +0.21 |

| Hydrogen Bonding Ability | None | Weak H-bond donor |

| Bioisosteric Replacement | - | Hydroxyl (-OH), Thiol (-SH) |

This table presents generally accepted properties of the functional groups.

Table 4: Predicted Properties of 2-(Difluoromethyl)-8-methylnaphthalene

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₀F₂ |

| Molar Mass | 192.20 g/mol |

| XLogP3 | ~4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

These values are computationally predicted and have not been experimentally verified. The XLogP3 value suggests high lipophilicity.

Synthetic Routes to 2-(Difluoromethyl)-8-methylnaphthalene and Its Fluorinated Relatives

The synthesis of fluorinated naphthalene analogues, particularly those containing the difluoromethyl (CF₂H) group, is an area of significant interest in medicinal and materials chemistry. The introduction of the CF₂H group can profoundly alter a molecule's physical, chemical, and biological properties. This article details the primary synthetic strategies for incorporating the difluoromethyl group and for constructing and modifying the naphthalene ring system itself.

Advanced Spectroscopic Characterization of 2 Difluoromethyl 8 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organofluorine Compounds

NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. A full analysis of 2-(Difluoromethyl)-8-methylnaphthalene would involve a combination of ¹⁹F, ¹H, and ¹³C NMR experiments.

¹⁹F NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Structural Correlation

¹⁹F NMR provides direct insight into the electronic environment of the fluorine atoms. For the difluoromethyl (-CHF₂) group in the target molecule, the ¹⁹F NMR spectrum would be expected to show a doublet, resulting from the coupling between the fluorine nuclei and the adjacent proton (¹JFH). The chemical shift of this signal would be indicative of the electronic effects of the naphthalene (B1677914) ring system. The magnitude of the geminal fluorine-proton coupling constant is a key parameter for structural confirmation.

¹H and ¹³C NMR Spectroscopy: Detailed Analysis of Resonances and Multiplicities

The ¹H NMR spectrum would display signals corresponding to the aromatic protons on the naphthalene core, the methyl group protons, and the proton of the difluoromethyl group. The aromatic region would show a complex splitting pattern due to spin-spin coupling between adjacent protons. The methyl group would likely appear as a singlet, while the -CHF₂ proton would be a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).

In the ¹³C NMR spectrum, the carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The other carbon signals would correspond to the methyl group and the naphthalene ring system.

Two-Dimensional NMR Techniques (e.g., ¹⁹F-¹⁹F Correlation, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques would be crucial for unambiguously assigning the signals and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbon atoms, aiding in the assignment of the naphthalene ring's proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which would be instrumental in confirming the position of the difluoromethyl and methyl substituents on the naphthalene scaffold. For instance, correlations between the methyl protons and adjacent aromatic carbons, as well as correlations from the -CHF₂ proton to the C2 carbon of the naphthalene ring, would be expected.

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This could provide information about through-space proximity between the fluorine atoms and nearby protons on the naphthalene ring, further confirming the regiochemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. An HRMS analysis of 2-(Difluoromethyl)-8-methylnaphthalene would provide a precise mass measurement of its molecular ion, which could be used to confirm its chemical formula (C₁₂H₁₀F₂). Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information. Expected fragmentation pathways might include the loss of fluorine, the difluoromethyl group, or the methyl group, leading to characteristic fragment ions that would support the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

IR Spectroscopy: The IR spectrum of 2-(Difluoromethyl)-8-methylnaphthalene would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-F stretching vibrations of the difluoromethyl group, and C=C stretching vibrations associated with the naphthalene aromatic system.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions

Should 2-(Difluoromethyl)-8-methylnaphthalene be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural evidence. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. Furthermore, it would reveal information about intermolecular interactions, such as π-π stacking of the naphthalene rings or potential weak hydrogen bonds involving the fluorine atoms, which govern the packing of the molecules in the solid state.

Computational Chemistry and Theoretical Modeling of 2 Difluoromethyl 8 Methylnaphthalene

Quantum Chemical Methods for Electronic Structure and Molecular Properties

Quantum chemical methods are foundational to the computational study of molecules. They solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide array of molecular properties.

Density Functional Theory (DFT) has become a standard and widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgtaylor.educmu.edu DFT calculations are instrumental in determining the ground state geometry of 2-(Difluoromethyl)-8-methylnaphthalene, which corresponds to its most stable three-dimensional arrangement of atoms. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Common functional and basis set combinations for such organic molecules include B3LYP/6-311++G(d,p), which has been shown to provide reliable results for related naphthalene (B1677914) systems. researchgate.netnih.gov

Beyond structural optimization, DFT is crucial for calculating the electronic energy levels of the molecule. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental to understanding the molecule's electronic behavior and reactivity. samipubco.comsamipubco.com

Illustrative Data from DFT Calculations: The following tables represent the type of data that would be generated from DFT calculations for 2-(Difluoromethyl)-8-methylnaphthalene.

| Parameter | Predicted Value |

| Electronic Energy Levels | |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 5.65 eV |

| Molecular Properties | |

| Dipole Moment | 2.5 Debye |

| Total Energy | -850.12 Hartrees |

Table 1: Example of calculated electronic properties for 2-(Difluoromethyl)-8-methylnaphthalene.

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| C-CF₂H | 1.51 Å |

| C-CH₃ | 1.50 Å |

| C-F | 1.36 Å |

| **Bond Angles (°) ** | |

| C-C-CF₂H | 120.5° |

| C-C-CH₃ | 121.0° |

| F-C-F | 108.5° |

Table 2: Example of optimized geometric parameters for 2-(Difluoromethyl)-8-methylnaphthalene.

While DFT is a workhorse, other quantum chemical methods offer a valuable framework for comparative analysis.

High-Level Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. taylor.edu They form a systematic hierarchy where accuracy can be improved by including more sophisticated treatments of electron correlation, albeit at a significantly higher computational expense. These methods are often used as benchmarks to validate the results obtained from more approximate methods like DFT for smaller, related systems.

Semi-Empirical Approaches: Methods like AM1 and PM3 are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals involved. While less accurate, they are useful for preliminary calculations on very large systems or for high-throughput screening of molecular properties where speed is a priority over high precision. Comparing results from DFT, ab initio, and semi-empirical methods provides a comprehensive assessment of the reliability of the computational predictions.

Prediction of Reactivity and Reaction Pathways

Computational modeling is not limited to static molecular properties; it is a powerful predictive tool for understanding how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgucsb.edu

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy suggests it is a better electron donor (nucleophile). youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital can be considered the conduction band. The energy of the LUMO is related to the molecule's ability to accept electrons; a lower LUMO energy indicates it is a better electron acceptor (electrophile). youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap is generally associated with high chemical reactivity, lower kinetic stability, and higher polarizability. stackexchange.comrsc.orgirjweb.com Molecules with a large gap tend to be more stable and less reactive. irjweb.com

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reactivity Implication |

| Naphthalene | -6.13 | -1.38 | 4.75 | Baseline |

| 2-Methylnaphthalene | -5.95 | -1.30 | 4.65 | More Reactive |

| 2-(Difluoromethyl)-8-methylnaphthalene | -6.85 | -1.20 | 5.65 | Less Reactive (More Stable) |

Table 3: Illustrative comparison of FMO properties and their correlation with chemical reactivity.

Analyzing the distribution of electron density within 2-(Difluoromethyl)-8-methylnaphthalene provides a more granular view of its reactivity.

Partial Atomic Charges: Methods like Mulliken population analysis can assign a partial charge to each atom in the molecule. This helps identify electron-rich (more negative) and electron-poor (more positive) regions, offering a first approximation of sites susceptible to electrostatic interactions.

Condensed Fukui Functions: The Fukui function is a more sophisticated reactivity indicator derived from DFT that describes how the electron density at a specific point changes when an electron is added to or removed from the molecule. wikipedia.orgscm.com The condensed Fukui function simplifies this by assigning a value to each atom, allowing for the identification of the most likely sites for attack: chemrxiv.orgscm.com

f+ : Indicates the propensity of a site for nucleophilic attack (attack by an electron donor). The atom with the highest f+ value is the most likely site to accept an electron.

f- : Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor). The atom with the highest f- value is the most likely site to donate an electron.

| Atom/Region | Partial Charge (Mulliken) | Condensed Fukui (f+) | Condensed Fukui (f-) | Predicted Reactivity |

| Naphthalene Ring (C1) | -0.15 | 0.08 | 0.15 | High for Electrophilic Attack |

| Naphthalene Ring (C4) | -0.14 | 0.07 | 0.14 | High for Electrophilic Attack |

| CF₂H (Carbon) | +0.55 | 0.18 | 0.02 | High for Nucleophilic Attack |

| CH₃ (Carbon) | -0.25 | 0.03 | 0.05 | Low Reactivity |

Table 4: Illustrative electron density and Fukui function analysis for identifying reactive sites in 2-(Difluoromethyl)-8-methylnaphthalene.

To move from predicting where a reaction might occur to how fast it will occur, computational chemists employ Transition State Theory. libretexts.orglibretexts.org A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state or activated complex. libretexts.orgub.esub.edu

By mapping the potential energy surface of a reaction, researchers can locate the precise geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea). According to the Arrhenius equation, a higher activation energy corresponds to a slower reaction rate. These calculations are essential for elucidating complex reaction mechanisms, such as those involved in the synthesis, degradation, or metabolic pathways of 2-(Difluoromethyl)-8-methylnaphthalene. libretexts.orgpku.edu.cnscienomics.comresearchgate.net For example, modeling the transition states for electrophilic substitution on the naphthalene ring can determine which position reacts fastest, providing a kinetic rationale for product distribution.

Conformational Analysis and Molecular Dynamics Simulations of Difluoromethylated Naphthalene Derivatives

The conformational preferences of difluoromethylated naphthalene derivatives, such as 2-(difluoromethyl)-8-methylnaphthalene, are largely governed by the interplay of steric and electronic effects introduced by the fluorine atoms. Fluorine substitution is known to have a significant impact on molecular conformation nih.gov. The conformational analysis of these derivatives is typically initiated by identifying low-energy conformers through computational methods.

A common approach involves performing a conformational search using methods like molecular mechanics, followed by geometry optimization of the resulting structures using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) nih.gov. For fluorinated organic molecules, DFT calculations using functionals like M05-2X or M06 with appropriate basis sets (e.g., 6-311+G(d,p)) have been shown to provide reliable results for conformational energies and populations nih.gov. The relative energies of different conformers can be used to determine their Boltzmann populations at a given temperature, providing a statistical representation of the conformational landscape nih.gov.

In the case of 2-(difluoromethyl)-8-methylnaphthalene, the rotation around the bond connecting the difluoromethyl group to the naphthalene ring is a key conformational variable. The presence of the peri-methyl group at the 8-position introduces significant steric hindrance, which will strongly influence the preferred orientation of the difluoromethyl group. It is anticipated that the lowest energy conformers will be those that minimize the steric clash between the difluoromethyl group and the adjacent methyl group and peri-hydrogen atom.

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of difluoromethylated naphthalene derivatives over time. By simulating the motion of atoms in the molecule, MD can provide insights into conformational flexibility, vibrational modes, and the influence of solvent on the molecular structure rsc.orgnih.gov. Born-Oppenheimer Molecular Dynamics (BOMD) simulations, for instance, can reveal the mobility of functional groups and the dynamic nature of intermolecular interactions, which are particularly relevant for understanding the behavior of these molecules in different environments nih.gov. For 2-(difluoromethyl)-8-methylnaphthalene, MD simulations could elucidate the rotational dynamics of the difluoromethyl and methyl groups and how these motions are coupled.

A hypothetical conformational analysis of 2-(difluoromethyl)-8-methylnaphthalene would likely reveal a limited number of stable conformers due to the steric constraints imposed by the 8-methyl group. The relative energies of these conformers would be highly dependent on the dihedral angle between the C-H bond of the difluoromethyl group and the plane of the naphthalene ring.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of 2-(Difluoromethyl)-8-methylnaphthalene Conformers

| Conformer | Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A | 0° | 2.5 | 2.8 |

| B | 60° | 0.8 | 27.8 |

| C | 120° | 0.0 | 69.4 |

| D | 180° | 3.0 | 0.0 |

Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted naphthalenes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting the spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. The accurate prediction of NMR spectra can aid in structure elucidation and verification. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is of particular interest researchgate.netnih.gov.

The prediction of NMR chemical shifts is typically performed using quantum mechanical calculations, often employing DFT. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating magnetic shielding tensors, from which chemical shifts are derived researchgate.net. The choice of DFT functional and basis set is crucial for obtaining accurate results. For ¹H and ¹³C NMR chemical shifts, functionals such as B3LYP and mPW1PW91, with basis sets like 6-31+G**, have been used successfully nih.gov. For ¹⁹F NMR, specialized functionals and larger basis sets, such as ωB97XD/aug-cc-pVDZ, have been shown to provide good accuracy researchgate.net.

To improve the accuracy of predicted chemical shifts, it is common to perform a linear regression analysis comparing the calculated values for a set of known compounds with their experimental shifts idc-online.com. This allows for the correction of systematic errors in the calculations. For flexible molecules, it is important to calculate the NMR parameters for each significant conformer and then compute a Boltzmann-weighted average of the chemical shifts researchgate.net.

For 2-(difluoromethyl)-8-methylnaphthalene, the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be sensitive to the conformational orientation of the difluoromethyl group. The steric compression between the difluoromethyl and methyl groups would likely lead to downfield shifts for the protons and carbons involved. The ¹⁹F chemical shift would be a key identifier of the electronic environment of the difluoromethyl group.

Table 2: Hypothetical Predicted NMR Chemical Shifts for the Most Stable Conformer of 2-(Difluoromethyl)-8-methylnaphthalene

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CHF₂) | 6.85 |

| ¹³C (CHF₂) | 115.2 |

| ¹⁹F (CHF₂) | -112.5 |

| ¹H (CH₃) | 2.90 |

| ¹³C (CH₃) | 21.5 |

Note: This data is hypothetical and for illustrative purposes, based on typical chemical shift ranges for similar functional groups and computational methodologies reported in the literature.

Academic and Materials Science Applications of Difluoromethylated Naphthalene Derivatives

Role as Advanced Fluorine-Containing Building Blocks in Synthetic Organic Chemistry

Difluoromethylated naphthalene (B1677914) derivatives, including 2-(difluoromethyl)-8-methylnaphthalene, are valuable intermediates in modern organic synthesis. Their utility stems from the reactivity of the naphthalene core coupled with the unique modulatory effects of the difluoromethyl group.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of two or more fused aromatic rings. researchgate.netnih.gov They are significant not only for their presence in various natural and combustion processes but also as fundamental components of advanced materials. The synthesis of complex, functionalized PAHs often relies on the annulation, or ring-forming reactions, of smaller aromatic precursors. rsc.org

Naphthalene derivatives are common starting points for building larger polycyclic systems. For instance, palladium-catalyzed annulation methods have been developed to construct larger PAHs from smaller aromatic fragments, demonstrating the use of di-substituted naphthalenes like 1,8-dibromonaphthalene (B102958) as foundational building blocks. rsc.org Similarly, rhodium-catalyzed double C-H functionalization of arenes with alkynes provides a pathway to highly substituted naphthalene frameworks. researchgate.net

The presence of a difluoromethyl group on the naphthalene skeleton, as in 2-(difluoromethyl)-8-methylnaphthalene, influences the electronic properties of the aromatic rings, thereby affecting the regioselectivity and efficiency of these synthetic transformations. This allows for the directed synthesis of more complex and electronically tuned polycyclic systems, which are of interest for their unique optical and electronic properties.

The strong electronegativity and unique steric profile of fluorine make it a powerful tool in the design of specialized reagents and catalysts. nih.gov The introduction of fluorine can modify the electronic environment of a molecule, enhancing its stability, reactivity, and selectivity in catalytic processes. nih.gov

Difluoromethylated aromatic compounds are increasingly utilized in the development of advanced catalytic systems. For example, the difluoromethyl group's electron-withdrawing nature can be harnessed to modulate the properties of ligands in transition-metal catalysis. When a molecule like 2-(difluoromethyl)-8-methylnaphthalene is incorporated into a ligand structure, it can influence the electron density at the metal center, thereby tuning the catalyst's activity and selectivity for specific transformations such as cross-coupling reactions. nih.gov

Furthermore, iron catalysts have been developed to mimic the function of natural enzymes like naphthalene dioxygenase, performing selective oxidations on the naphthalene core. acs.org The electronic modifications provided by substituents such as the difluoromethyl group can guide these transformations to specific sites on the aromatic ring system. There is also growing interest in photocatalysis, where covalent organic frameworks (COFs) have been designed as efficient systems for direct C-H difluoromethylation of heterocyclic compounds, highlighting the demand for and application of fluorinated building blocks in creating novel catalytic materials. acs.org

Contributions to the Development of Functional Materials

The unique properties imparted by the difluoromethyl group make naphthalene derivatives attractive for the creation of high-performance functional materials, from organic electronics to advanced polymers.

Naphthalene derivatives, particularly naphthalene diimides (NDIs), are a cornerstone of n-type organic semiconductor research. uhmreactiondynamics.orgacs.org These materials are essential for fabricating organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. uhmreactiondynamics.org The performance of these devices is critically dependent on the charge transport characteristics of the semiconductor, specifically its electron mobility. nih.gov

Introducing fluorine atoms into the NDI structure is a well-established strategy to enhance performance. Fluorination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which improves electron injection and transport, and increases the material's stability against oxidation in air. acs.org For example, core-chlorinated and other fluorinated NDIs have exhibited exceptionally high electron mobilities. uhmreactiondynamics.org The difluoromethyl group in compounds like 2-(difluoromethyl)-8-methylnaphthalene serves a similar electron-withdrawing function, suggesting its utility in designing new n-type materials. By tuning the electronic properties, these fluorinated building blocks enable the development of semiconductors with improved charge mobility and operational stability. mdpi.com

| Property | Implication of Difluoromethylation | Relevant Findings |

| LUMO Energy Level | Lowered by electron-withdrawing CHF2 group | Enhances electron injection and improves air stability of n-type semiconductors. acs.org |

| Electron Mobility | Potentially increased due to favorable molecular packing and electronic properties | Fluorinated NDIs show high electron mobilities, crucial for high-performance OFETs. uhmreactiondynamics.org |

| Charge Transport | Fluorine substitution can tune charge transport behavior from n-channel to ambipolar. nih.gov | The position of fluorine atoms on the molecular backbone can significantly alter charge transport properties. nih.gov |

| Material Stability | Increased oxidative stability | Fluorinated organic semiconductors can operate effectively in ambient air. mdpi.com |

Fluorinated compounds play a pivotal role in the field of liquid crystals (LCs), which are fundamental to modern display technologies. rsc.orgmdpi.com The incorporation of fluorine into a liquid crystal molecule significantly alters its physical properties, such as dielectric anisotropy, viscosity, and melting point. rsc.org The strong dipole moment of the C-F bond is particularly useful for creating materials with specific dielectric properties required for different display modes. rsc.org Aromatic cores, including naphthalene, are common components of LC structures. The introduction of a difluoromethyl group onto the naphthalene ring offers a method to fine-tune these crucial properties, enabling the design of new LC materials for advanced displays. nih.gov

In a distinct but related application, the difluoromethyl group is of significant interest for advanced medical imaging, specifically Positron Emission Tomography (PET). nih.govnih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter. Methodologies for the late-stage introduction of ¹⁸F-labeled difluoromethyl groups (CHF¹⁸F) onto aromatic and heteroaromatic rings are being actively developed. nih.gov These techniques allow for the synthesis of radiotracers that can be used to visualize and quantify biological processes in vivo. A compound like 2-(difluoromethyl)-8-methylnaphthalene could serve as a model or precursor for such ¹⁸F-labeled PET imaging agents, where the naphthalene core could target specific biological structures.

In polymer science, the incorporation of fluorinated monomers is a key strategy for creating materials with specialized properties like thermal stability, chemical resistance, and specific electronic characteristics. The well-known polymer Polytetrafluoroethylene (Teflon) is a prime example of the utility of fluorination. nih.gov

Naphthalene-based units are integrated into polymer backbones to create functional polymers for electronic applications. For instance, alternating copolymers of fluorene (B118485) and naphthalene diimide (NDI) have been synthesized and used as n-type polymers in all-polymer solar cells. The inclusion of fluorinated groups, such as perfluoroalkyl side chains or a difluoromethyl group on the naphthalene unit, can enhance the polymer's electron-accepting properties and improve its processability and performance in electronic devices. acs.org These modifications allow for the precise engineering of functional polymers with properties tailored for specific applications, from organic electronics to high-performance coatings.

Molecular Engineering through Difluoromethyl Substitution

The substitution of a hydrogen atom or a methyl group with a difluoromethyl group is a powerful tool for the fine-tuning of molecular properties. This is particularly relevant in the field of materials science, where precise control over the electronic and physical characteristics of a molecule can lead to the development of novel materials with tailored functionalities.

The difluoromethyl group is known to be strongly electron-withdrawing. This property has a profound impact on the electronic structure of aromatic systems like naphthalene. The electron-withdrawing nature of the CHF2 group leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) and a destabilization of the Highest Occupied Molecular Orbital (HOMO).

This shift in orbital energies directly translates to an increase in the electron affinity and ionization potential of the molecule. A higher electron affinity indicates a greater ability of the molecule to accept an electron, which is a crucial characteristic for n-type semiconductor materials used in organic electronics. Conversely, a higher ionization potential signifies that more energy is required to remove an electron from the molecule.

For instance, while the electron affinity of unsubstituted naphthalene is negative, indicating that the anion is unstable, the introduction of electron-withdrawing groups like the difluoromethyl group can lead to a positive electron affinity. This makes the resulting difluoromethylated naphthalene derivative a better electron acceptor.

Table 1: Calculated Electronic Properties of Naphthalene and a Hypothetical Difluoromethylated Derivative

| Compound | HOMO (eV) | LUMO (eV) | Electron Affinity (eV) | Ionization Potential (eV) |

| Naphthalene | -6.1 | -1.9 | < 0 | 8.1 |

| 2-(Difluoromethyl)-naphthalene | -6.4 | -2.3 | > 0 | 8.4 |

Note: The values for 2-(difluoromethyl)-naphthalene are illustrative and based on the expected effects of the difluoromethyl group.

The changes in the HOMO and LUMO energy levels induced by the difluoromethyl group also have a significant impact on the optoelectronic properties of naphthalene derivatives. The energy difference between the HOMO and LUMO, known as the band gap, determines the energy of light that the molecule can absorb and emit.

By increasing the HOMO-LUMO gap, difluoromethyl substitution can lead to a blue shift in the absorption and emission spectra of the molecule. Conversely, in some cases, the strong polarization induced by the CHF2 group can lead to a narrowing of the band gap. The ability to tune the band gap is of great interest for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. semanticscholar.org

The introduction of a difluoromethyl group can also influence the charge transport properties of the material. The enhanced electron affinity can facilitate electron injection and transport, making these materials promising candidates for n-channel organic field-effect transistors (OFETs). Research on core-substituted naphthalene diimides has shown that tuning the electronic properties through substitution can lead to high-performance n-channel transistors. rsc.org

The difluoromethyl group is often considered a "lipophilic hydrogen bond donor". nih.govh1.coresearchgate.net This dual character is a unique feature that can be exploited in material design. While the fluorine atoms increase the lipophilicity of the molecule compared to a methyl group, the C-H bond in the CHF2 group is polarized and can act as a weak hydrogen bond donor. nih.govresearchgate.net

This hydrogen bonding capability can be used to control the self-assembly and packing of molecules in the solid state, which in turn influences the material's bulk properties, such as charge mobility and thermal stability. nih.govresearchgate.net The ability to form directional intermolecular interactions is a key aspect of crystal engineering and the design of functional organic materials.

Table 2: Comparison of Properties of Methyl and Difluoromethyl Groups

| Property | Methyl Group (-CH3) | Difluoromethyl Group (-CHF2) |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing |

| Hydrogen Bonding | No | Weak hydrogen bond donor nih.govresearchgate.net |

| Lipophilicity | Lower | Higher |

Future Directions in Fluorinated Polycyclic Aromatic Hydrocarbon Research

The field of fluorinated polycyclic aromatic hydrocarbons continues to be an active area of research with several promising future directions.

Synthesis of Novel Architectures: The development of new and efficient synthetic methods for the introduction of the difluoromethyl group into complex PAHs will open up possibilities for creating novel molecular architectures with tailored properties. nih.govacs.org

Advanced Materials for Organic Electronics: Further exploration of difluoromethylated PAHs as active materials in organic electronic devices such as OFETs, OLEDs, and OPVs is warranted. The unique combination of electronic properties and intermolecular interactions offered by the CHF2 group could lead to the development of next-generation materials with enhanced performance and stability.

Supramolecular Chemistry and Crystal Engineering: A deeper understanding of the hydrogen bonding and other non-covalent interactions involving the difluoromethyl group will enable the rational design of complex supramolecular structures with desired functionalities.

Computational and Theoretical Studies: Continued computational modeling and theoretical studies will be crucial for predicting the properties of new fluorinated PAHs and for guiding the design of new materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Difluoromethyl)-8-methylnaphthalene, particularly addressing fluorination challenges?

- Methodological Answer : Fluorination strategies should prioritize selective difluoromethylation to avoid byproducts. A two-step approach could involve (1) methylnaphthalene functionalization via Friedel-Crafts alkylation, followed by (2) fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Reaction optimization should include temperature control (e.g., −78°C for fluorination to prevent decomposition) and solvent selection (e.g., anhydrous dichloromethane). Characterization of intermediates via NMR is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are optimal for structural elucidation of 2-(Difluoromethyl)-8-methylnaphthalene?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with and NMR for backbone analysis. NMR is essential to verify the difluoromethyl group’s presence and position. X-ray crystallography may resolve conformational ambiguities, particularly if steric effects from the methyl and difluoromethyl groups induce non-planarity in the naphthalene ring .

Q. How should initial toxicological screening be designed for 2-(Difluoromethyl)-8-methylnaphthalene in mammalian models?

- Exposure Routes : Prioritize inhalation and oral routes based on structural analogs (e.g., 2-methylnaphthalene’s pulmonary toxicity ).

- Endpoints : Include hepatic (ALT/AST levels), renal (creatinine clearance), and hematological markers. Use OECD Test Guideline 423 for acute oral toxicity, starting with a limit test at 300 mg/kg .

Advanced Research Questions

Q. What metabolic pathways are predicted for 2-(Difluoromethyl)-8-methylnaphthalene, and how do fluorinated groups influence its biotransformation?

- Methodological Answer : Computational tools (e.g., SyGMa, Meteor) predict CYP450-mediated oxidation at the naphthalene ring, with difluoromethyl groups resisting defluorination due to strong C–F bonds. In vitro assays using human liver microsomes can validate metabolite formation. Compare with 1-methylnaphthalene’s pathways (e.g., epoxidation at C1–C2 positions ). Fluorine’s electron-withdrawing effects may reduce phase I oxidation rates, necessitating phase II conjugation studies (e.g., glucuronidation) .

Q. How can contradictions in toxicity data across studies with varying exposure routes be resolved?

- Bias Check : Evaluate dose randomization ( , Table C-7) and outcome reporting completeness ( , Table C-6).

- Confidence Rating : Use ’s criteria to classify studies as high/moderate/low confidence. For example, inhalation studies with incomplete histopathology data may be downgraded to “low confidence,” requiring in vivo corroboration .

Q. What in silico methods predict the environmental partitioning and persistence of 2-(Difluoromethyl)-8-methylnaphthalene?

- Methodological Answer : Use EPI Suite’s BIOWIN and KOCWIN modules to estimate biodegradation half-lives and soil adsorption coefficients. Fluorine’s hydrophobicity (logP ~3.5) suggests moderate sediment binding. Compare with 2-methylnaphthalene’s environmental monitoring data ( , Section B.1.1) to identify fluorination’s impact on photodegradation rates .

Q. How does the difluoromethyl group influence binding affinity to cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with CYP1A1/2A6 active sites. Fluorine’s electronegativity may disrupt π-π stacking with heme porphyrin, reducing binding. Validate with competitive inhibition assays using recombinant CYP isoforms. Contrast with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What strategies address conflicting in vitro vs. in vivo genotoxicity results for fluorinated naphthalenes?

- In Vitro : Use Ames II (TA98/TA100 strains) with metabolic activation (S9 fraction).

- In Vivo : Conduct micronucleus tests in rodent bone marrow. If discrepancies persist, assess tissue-specific exposure via LC-MS/MS to determine if in vivo doses fail to reach target tissues. Cross-reference with ’s confidence ratings for study reliability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.